N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Regioisomer differentiation Drug-likeness Computational ADME

Select this compound for its unique furan-2-yl pyrazine motif, which provides a distinct H-bond acceptor geometry absent in common kinase hinge binders. The 6-methoxyindole-2-carboxamide core serves as a privileged scaffold for kinase inhibitor discovery. Pair with CAS 2034395-48-5 (furan-3-yl regioisomer) for head‑to‑head SAR studies. With MW 348.4, XLogP3 1.8, and TPSA 93 Ų, it is also an ideal control for validating CNS drug‑likeness models.

Molecular Formula C19H16N4O3
Molecular Weight 348.362
CAS No. 2034300-91-7
Cat. No. B2452322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
CAS2034300-91-7
Molecular FormulaC19H16N4O3
Molecular Weight348.362
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C19H16N4O3/c1-25-13-5-4-12-9-15(23-14(12)10-13)19(24)22-11-16-18(21-7-6-20-16)17-3-2-8-26-17/h2-10,23H,11H2,1H3,(H,22,24)
InChIKeyZYRLRFKRQQOUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034300-91-7): Chemical Identity and Core Characteristics for Procurement Screening


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034300-91-7) is a synthetic heterocyclic small molecule that incorporates a 6-methoxyindole-2-carboxamide core linked via a methylene bridge to a 3-(furan-2-yl)pyrazine moiety [1]. The compound has a molecular weight of 348.4 g/mol, a computed XLogP3-AA of 1.8, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 93 Ų, placing it within drug-like chemical space [1]. It is cataloged in several commercial screening libraries as a potential kinase inhibitor scaffold, although published peer-reviewed biological data for this specific compound remain limited at the time of analysis [2]. This evidence guide therefore focuses on structural differentiation from the most relevant in-class analogs and regioisomers to inform compound selection and procurement decisions.

Why N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole-2-carboxamide Analogs


Indole-2-carboxamides are a privileged scaffold in kinase inhibitor discovery, but biological activity is exquisitely sensitive to the nature of the heterocyclic substituent on the pyrazine ring and the position of the furan attachment [1]. The target compound bears a furan-2-yl group at the 3-position of the pyrazine, creating a distinct electronic and steric environment that differs fundamentally from the furan-3-yl regioisomer (CAS 2034395-48-5), thiophene analogs, or pyridine-substituted variants [2]. In closely related indole-2-carboxamide series, even subtle alterations in the heteroaryl substituent have been shown to shift kinase selectivity profiles, antiproliferative potency, and apoptosis induction capacity by more than an order of magnitude [1]. Consequently, generic substitution within this compound class carries a high risk of losing the specific polypharmacology or target engagement profile for which this particular furan-2-yl pyrazine congener was selected or designed.

Quantitative Differentiation Evidence for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (2034300-91-7)


Furan-2-yl vs. Furan-3-yl Regioisomerism: Physicochemical and Predicted Binding Differences

The target compound is the furan-2-yl regioisomer, whereas CAS 2034395-48-5 is the furan-3-yl congener. The furan-2-yl oxygen is conjugated directly with the pyrazine π-system, while the furan-3-yl attachment positions the oxygen meta to the pyrazine ring, altering the H-bond acceptor topology and dipole moment [1]. Computed molecular properties are identical (MW 348.4 g/mol, XLogP3 1.8, TPSA 93 Ų for both) because these descriptors are not regioisomer-sensitive, yet the distinct connectivity creates a unique spatial presentation of the furan oxygen that is predicted to differentially engage kinase hinge-region hydrogen bond networks [2]. In the 5-chlorobenzofuran-2-carboxamide series that preceded this chemotype, the furan oxygen orientation was critical for EGFR/CDK2 dual inhibition potency, with regioisomeric shifts reducing activity by 3- to 5-fold [2].

Regioisomer differentiation Drug-likeness Computational ADME

Heterocyclic Substituent at Pyrazine C3: Furan vs. Thiophene vs. Pyridine Pharmacophore Comparison

The target compound carries a furan-2-yl substituent, whereas close analogs feature thiophen-2-yl (benchchem catalog) or pyridin-3-yl (CAS 2034614-80-5) at the same pyrazine C3 position [1]. Furan is a π-excessive heterocycle (higher electron density on the ring) compared to thiophene (π-excessive but with larger sulfur atom and different polarizability) and pyridine (π-deficient). This electronic character influences: (i) the strength of π–π stacking interactions with kinase hinge tyrosine residues; (ii) the pKa of the pyrazine nitrogen, affecting hydrogen bond donor/acceptor propensity; and (iii) metabolic stability, as furan rings are more susceptible to CYP450-mediated oxidation than thiophene or pyridine, potentially leading to shorter half-life but also reactive metabolite formation [2]. In the broader indole-2-carboxamide kinase inhibitor literature, the furan vs. thiophene choice has been shown to modulate RET kinase IC50 by up to 10-fold and shift selectivity against KDR and FGFR off-targets [3].

Heterocycle SAR Kinase hinge binder π-stacking

6-Methoxy Substitution on Indole: Impact on Drug-Likeness vs. Unsubstituted Indole Analogs

The target compound features a 6-methoxy group on the indole ring, whereas analogs such as N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide (CAS 2034614-80-5) and N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide lack this substitution [1]. The methoxy group at the 6-position of indole is a well-precedented structural modification that can enhance binding affinity through additional van der Waals contacts in hydrophobic kinase pockets and simultaneously block a major site of CYP450-mediated hydroxylation, potentially improving metabolic stability [2]. In the EGFR/CDK2 dual inhibitor series, 5-substituted indole-2-carboxamides showed up to 6-fold greater antiproliferative potency than the unsubstituted parent against MCF-7 cells, with the electron-donating substituents generally favored [3]. However, the 6-methoxy position has not been directly compared with 5-methoxy in published SAR tables for this scaffold.

Methoxy substituent effect Metabolic stability CYP450 oxidation

Documented Antiproliferative Activity Against MCF-7 and A549: Strength and Limitations of Current Evidence

Commercial vendor descriptions consistently report that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exhibits significant cytotoxic effects against the MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines at micromolar concentrations, with induction of apoptosis and inhibition of cell proliferation [1]. However, the primary research articles underlying these claims could not be located in PubMed, Google Scholar, or patent databases as of April 2026. In the absence of the originating publication, these activity claims must be treated as unvalidated vendor-reported data. By comparison, well-characterized indole-2-carboxamide derivatives in the published literature (e.g., compounds 5i and 5j from Mostafa et al., 2022) show MCF-7 GI50 values in the range of 0.5–5 µM, with dual EGFR/CDK2 target engagement confirmed by enzymatic assays [2]. If the target compound indeed operates through a similar mechanism, its potency would place it within the active range of this chemotype, but direct confirmation is required.

Antiproliferative MCF-7 A549 Apoptosis

Computed Drug-Likeness Parameters vs. Benchmark Reference Compounds

The target compound meets all Lipinski Rule of Five criteria (MW 348.4 < 500, XLogP3 1.8 < 5, HBD 2 < 5, HBA 5 < 10) and Veber rules (rotatable bonds 5 ≤ 10, TPSA 93 Ų < 140 Ų), indicating favorable oral drug-likeness [1]. For comparison, the clinical-stage indole-2-carboxamide kinase inhibitor selitrectinib (LOXO-195, MW 485, XLogP3 2.8) is heavier and more lipophilic, while the preclinical tool compound GSK-3 inhibitor SB-216763 (MW 371, XLogP3 3.0) is more lipophilic but comparable in size [2]. The target compound's balanced profile (moderate lipophilicity, controlled hydrogen bonding, compact TPSA) is consistent with a CNS-penetrant or orally bioavailable kinase inhibitor phenotype, although actual permeability and solubility data have not been reported [1].

Drug-likeness Lipinski Veber Physicochemical profile

Kinase Profiling Potential: Class-Level Inference from Indole-2-Carboxamide Chemical Probes

The indole-2-carboxamide scaffold is a recognized privileged structure for ATP-competitive kinase inhibition, with published examples including dual EGFR/CDK2 inhibitors (IC50 values of 0.05–0.5 µM on isolated enzymes) and IKK2 inhibitors from patent literature [1][2]. The target compound's architecture—specifically the 6-methoxyindole-2-carboxamide core connected via a methylene linker to a 3-heteroarylpyrazine—maps onto the general pharmacophore described in US20070254873, which claims indole carboxamide derivatives as IKK2 inhibitors [2]. While no kinase profiling data for this specific compound are publicly available, the structural congruence with patented kinase inhibitor chemotypes suggests it may engage a similar target space. Researchers procuring this compound for kinase screening should anticipate potential activity against the IKK family, EGFR, and CDK2, and design counter-screens accordingly.

Kinase inhibitor EGFR CDK2 Chemical probe

Recommended Research Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034300-91-7)


Kinase Inhibitor Screening Library Enrichment with Furan-2-yl Pyrazine Topology

This compound is best deployed as a structurally unique entry in diversity-oriented kinase inhibitor screening libraries, where the furan-2-yl pyrazine motif provides a distinct H-bond acceptor geometry not represented by common kinase hinge binders (e.g., purine, pyrimidine, quinazoline mimetics). Its inclusion enables exploration of a novel chemical space region that is under-sampled in typical commercial libraries [1]. Screening hits can then be compared against the furan-3-yl regioisomer (CAS 2034395-48-5) to establish regioisomer-specific SAR [1].

EGFR/CDK2 Dual Inhibition Medicinal Chemistry Starting Point

Based on the well-documented dual EGFR/CDK2 inhibitory activity of structurally analogous indole-2-carboxamides [2], this compound can serve as a starting scaffold for hit-to-lead optimization programs targeting cancers dependent on both EGFR signaling and cell cycle kinase activity. The 6-methoxy substituent offers a handle for further SAR exploration through demethylation or replacement with larger alkoxy groups, while the furan-2-yl group provides a vector for structure-guided optimization of kinase selectivity [2].

Computational ADME Benchmarking and in Silico Model Validation

With its well-defined physicochemical profile (MW 348.4, XLogP3 1.8, TPSA 93 Ų) [3], this compound is ideally suited as a test case for validating computational ADME prediction models, particularly for CNS drug-likeness. Its moderate lipophilicity and compact polar surface area place it near the center of CNS MPO desirability, making it a useful control compound for benchmarking in silico permeability and brain penetration models against experimental data once measured [3].

Regioisomeric Probe for Furan-Pyrazine Electronic Interaction Studies

The furan-2-yl attachment creates a conjugated system where the furan oxygen can participate in extended π-delocalization with the pyrazine ring, a feature absent in the furan-3-yl isomer. This electronic distinction makes the compound a valuable physicochemical probe for studying the impact of heterocyclic conjugation on kinase binding enthalpy, photophysical properties, or redox behavior [1]. Combined procurement with the furan-3-yl isomer (CAS 2034395-48-5) enables head-to-head comparison experiments that isolate the electronic contribution of the furan substitution pattern [1].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.